Product packaging for Ethyl beta-hydroxyfuran-2-propionate(Cat. No.:CAS No. 25408-95-1)

Ethyl beta-hydroxyfuran-2-propionate

Cat. No.: B3050361
CAS No.: 25408-95-1
M. Wt: 184.19 g/mol
InChI Key: RGJQSVMOPGCGFV-UHFFFAOYSA-N
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Description

Historical Perspectives and Genesis of Related Furan (B31954) and Beta-Hydroxy Ester Scaffolds

The foundational chemistries of both furan and beta-hydroxy ester scaffolds have deep roots in the history of organic chemistry. The term "furan" originates from the Latin word furfur, meaning bran, from which the furan derivative furfural (B47365) can be produced. wikipedia.org The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.orgwordpress.com This was followed by the reporting of furfural in 1831 by Johann Wolfgang Döbereiner. wikipedia.orgwordpress.com The parent compound, furan, was first prepared in 1870 by Heinrich Limpricht. wikipedia.orgwordpress.com Foundational synthetic methods for the furan ring system, such as the Paal–Knorr synthesis from 1,4-diketones and the Feist–Benary synthesis, were developed in the late 19th century and remain fundamental in organic synthesis. wikipedia.orgwikipedia.org

The beta-hydroxy ester moiety is another cornerstone of synthetic chemistry, valued for its versatility. A classic method for its formation is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. researchgate.net The development of methods for the asymmetric synthesis of optically pure β-hydroxy esters has become a significant area of modern organic chemistry, as these chiral molecules are valuable intermediates. researchgate.netnih.gov

Significance of the Furan-2-Propionate Core in Organic Chemistry

The furan-2-propionate core is a valuable structural unit in organic synthesis. Furans, in general, are considered important "platform chemicals," especially those derived from biomass like furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govrsc.org These bio-derived compounds are starting materials for a wide array of fine chemicals, polymers, and pharmaceuticals. nih.gov

The furanpropanoic acid structure, a close relative of the title compound's core, is a versatile intermediate. cymitquimica.com The furan ring itself is aromatic and reactive towards electrophilic substitution, while the propionate (B1217596) side chain can be modified through reactions such as esterification and amidation. wordpress.comcymitquimica.com This dual reactivity allows for the construction of more complex molecular architectures. The non-hydroxylated analog, ethyl 2-furanpropionate, is recognized for its use as a flavoring agent. nih.govsigmaaldrich.com

Relevance of Beta-Hydroxylated Esters in Synthetic Transformations

Beta-hydroxylated esters are highly relevant as building blocks in synthetic organic chemistry. rsc.org Their importance stems from their utility as precursors to a wide range of valuable compounds. They are key intermediates in the synthesis of biologically active molecules such as β-lactam antibiotics, pheromones, and carotenoids. researchgate.netnih.gov

Furthermore, β-hydroxy esters are precursors for important pharmaceuticals, including norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors like fluoxetine. researchgate.netnih.gov The development of new and efficient methods to synthesize these structures, particularly in an enantiomerically pure form, is a continuous focus of research. researchgate.netnih.govrsc.org Numerous synthetic strategies have been developed to access this functional group, including the aldol (B89426) reaction, the Reformatsky reaction, and various modern catalytic approaches. nih.govorganic-chemistry.org

Overview of Research Trajectories for Complex Organic Molecules with Combined Functionalities

Current research in organic chemistry often focuses on the efficient synthesis of complex molecules that possess multiple functional groups, such as Ethyl beta-hydroxyfuran-2-propionate. A significant trajectory involves the use of bio-derived starting materials, like furanics, to promote sustainable chemical synthesis. rsc.orgnih.gov Furan serves as a versatile building block that can be incorporated into larger, more complex molecular frameworks through various chemical transformations. numberanalytics.com

The strategic one-pot synthesis of complex molecules from simple, readily available precursors is another key research area. acs.org The goal is to develop straightforward and efficient routes to valuable compounds. Molecules that combine functionalities, such as the furan ring and the β-hydroxy ester, are of interest for their potential to be transformed into diverse scaffolds and potentially bioactive molecules. acs.org The investigation of such compounds contributes to the broader effort to expand the toolkit of synthetic organic chemistry for creating novel and functional molecular structures.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 119619-41-9
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
Boiling Point 276.4°C at 760 mmHg
Density 1.178 g/cm³ (Predicted)
Flash Point 121°C
Refractive Index 1.491

Data sourced from ECHEMI. echemi.com

Table 2: Related Furan Propionate Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Furanpropanoic acidC₇H₈O₃140.14935-13-7
Ethyl 2-furanpropionateC₉H₁₂O₃168.1910031-90-0

Data sourced from PubChem. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B3050361 Ethyl beta-hydroxyfuran-2-propionate CAS No. 25408-95-1

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJQSVMOPGCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948259
Record name Ethyl 3-(furan-2-yl)-3-hydroxypropanoate
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25408-95-1
Record name Ethyl β-hydroxy-2-furanpropanoate
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Record name Ethyl beta-hydroxyfuran-2-propionate
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Record name Ethyl 3-(furan-2-yl)-3-hydroxypropanoate
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Record name Ethyl β-hydroxyfuran-2-propionate
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Synthetic Methodologies for Ethyl Beta Hydroxyfuran 2 Propionate and Its Precursors

Conventional Synthetic Routes

Conventional approaches to synthesizing ethyl beta-hydroxyfuran-2-propionate typically involve the stepwise assembly of its core components: the ethyl propionate (B1217596) backbone, the furan-2-yl group, and the beta-hydroxyl functionality.

Esterification Approaches to the Propionate Moiety

The formation of the ethyl ester group is a fundamental step, often achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid (beta-hydroxyfuran-2-propionic acid) with an excess of ethanol (B145695). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemicalbook.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. youtube.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

CatalystAlcoholConditionsKey Features
Sulfuric Acid (H₂SO₄)EthanolRefluxStrong mineral acid, widely used. chemicalbook.comyoutube.com
p-Toluenesulfonic Acid (TsOH)EthanolRefluxSolid organic acid, easier to handle than H₂SO₄. chemicalbook.com
Heterogeneous CatalystsEthanolVariesCan include acid-treated clays (B1170129) or resins; simplifies catalyst removal.
Molecular SievesEthanolReflux with Soxhlet extractorUsed to remove water and drive the equilibrium forward. youtube.com

Strategies for Furan-2-yl Incorporation

The integration of the furan (B31954) ring is a critical aspect of the synthesis. One of the most classic and versatile methods for constructing a furan ring from acyclic precursors is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgmbbcollege.in For the synthesis of a furan-2-yl substituted compound, the 1,4-dicarbonyl precursor would need to be appropriately designed to yield the desired substitution pattern upon cyclization.

Alternatively, and more directly, synthesis can commence from a pre-existing furan-containing molecule. A common and highly effective starting material is furfural (B47365). Furfural can be used in reactions like the Reformatsky reaction, which directly installs the propionate and hydroxyl groups onto the furan ring in a single step. nih.govwikipedia.orglibretexts.org

Introduction of the Beta-Hydroxyl Functionality

The beta-hydroxyl group can be introduced through several reliable methods. A primary strategy involves the reduction of a beta-keto ester precursor, specifically ethyl 3-(furan-2-yl)-3-oxopropanoate. nih.gov This precursor contains a ketone at the beta-position, which can be selectively reduced to the desired secondary alcohol.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like ethanol or methanol, and is generally sufficient for reducing ketones without affecting the ester group.

Another powerful method for concurrently forming the carbon-carbon bond and the beta-hydroxyl group is the Reformatsky reaction . This reaction involves treating an aldehyde or ketone (in this case, furfural) with an α-halo ester (like ethyl bromoacetate) in the presence of zinc metal. wikipedia.orglibretexts.org The zinc inserts into the carbon-halogen bond to form an organozinc reagent, often called a Reformatsky enolate, which then adds to the carbonyl group of the furfural. wikipedia.orglibretexts.org Subsequent acidic workup provides the target β-hydroxy ester. libretexts.org

MethodPrecursor(s)ReagentsDescription
Ketone Reduction Ethyl 3-(furan-2-yl)-3-oxopropanoateSodium Borohydride (NaBH₄)Selective reduction of the beta-ketone to a hydroxyl group.
Reformatsky Reaction Furfural, Ethyl bromoacetate (B1195939)Zinc (Zn) dustForms a zinc enolate that adds to furfural, creating the C-C bond and hydroxyl group simultaneously. wikipedia.orglibretexts.org

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like functionalized furans in a single step. These reactions combine three or more reactants in one pot to form a product that incorporates portions of all starting materials. While a specific MCR for this compound is not prominently documented, the principles of MCRs are widely applied to furan synthesis and could be adapted. Such a strategy would aim to concurrently form the furan ring and install the side chain in a highly convergent manner, avoiding the multiple steps and purification procedures inherent in conventional linear syntheses.

Advanced and Stereoselective Synthesis

Moving beyond conventional methods, advanced synthetic strategies focus on controlling the stereochemistry of the molecule, particularly at the beta-carbon bearing the hydroxyl group.

Asymmetric Construction of the Beta-Stereocenter

The beta-carbon of this compound is a chiral center. Controlling its stereochemistry to produce a single enantiomer (either R or S) is crucial for applications where biological activity is important. This is achieved through asymmetric synthesis.

Biocatalytic Reduction: One of the most effective and environmentally friendly methods for the stereoselective reduction of β-keto esters is biocatalysis. nih.gov Enzymes, particularly dehydrogenases or reductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or expressed in engineered E. coli, can reduce the ketone of ethyl 3-(furan-2-yl)-3-oxopropanoate to the corresponding alcohol with very high enantioselectivity. acs.orgresearchgate.net These enzyme-catalyzed reactions often produce optically pure alcohols with predictable stereochemistry. nih.govresearchgate.net Whole-cell biotransformations are frequently used, leveraging the cell's own machinery to regenerate necessary cofactors like NADH or NADPH. nih.gov

Catalytic Asymmetric Hydrogenation: Another powerful approach is catalytic asymmetric hydrogenation. This method uses a transition metal catalyst (commonly ruthenium or iridium) coordinated to a chiral ligand. rsc.orgnih.gov Molecular hydrogen (H₂) is used as the reductant. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone and resulting in the formation of one enantiomer of the alcohol in excess. nih.gov Various chiral ligands, such as those based on BINAP or chiral diamines, have been developed to achieve high enantioselectivity (up to 99% ee) in the reduction of a wide range of β-keto esters. rsc.orgorganic-chemistry.org

MethodCatalyst / BiocatalystKey FeaturesTypical Enantiomeric Excess (ee)
Biocatalytic Reduction Baker's yeast (S. cerevisiae), Isolated reductasesEnvironmentally benign, high stereoselectivity, operates under mild conditions. nih.govacs.orgOften >95%
Asymmetric Hydrogenation [Ru(BINAP)Cl₂], [Ir(P,N,N-ligand)]High turnover numbers, broad substrate scope, predictable stereochemistry based on ligand. rsc.orgnih.govGood to excellent (up to 99%). rsc.org
Asymmetric Transfer Hydrogenation Chiral Iridium or Ruthenium complexes with a hydrogen donor (e.g., formic acid)Avoids the use of high-pressure H₂ gas; can be performed in water. organic-chemistry.orgExcellent (up to 99%). organic-chemistry.org
Chiral Catalyst-Mediated Approaches (e.g., Lewis Acid Catalysis)

Chiral Lewis acids are pivotal in catalyzing enantioselective aldol-type reactions by coordinating to the carbonyl group of the aldehyde, thereby activating it towards nucleophilic attack and providing a chiral environment to control the stereochemical outcome. While specific examples detailing the use of chiral Lewis acids for the direct synthesis of Ethyl β-hydroxyfuran-2-propionate are not extensively documented in publicly available literature, the general principles of asymmetric catalysis suggest a viable pathway.

The reaction would involve the condensation of furan-2-carbaldehyde with a silyl (B83357) enol ether of ethyl acetate (B1210297) (a Mukaiyama aldol (B89426) reaction) or a similar enolate equivalent in the presence of a chiral Lewis acid catalyst. A variety of such catalysts, often based on metals like titanium, tin, zinc, or copper complexed with chiral ligands, have been successfully employed for the synthesis of other chiral β-hydroxy esters. The choice of metal, ligand, and reaction conditions would be critical in achieving high enantioselectivity and yield. For instance, chiral N,N'-dioxide metal complexes have been shown to be effective in catalyzing asymmetric tandem reactions of related β,γ-unsaturated 2-acyl imidazoles, delivering optically pure 1,5-dicarbonyl compounds with high enantiomeric excess (ee). This highlights the potential of such catalyst systems for activating furan-containing substrates.

Organocatalytic Methods for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small, metal-free organic molecules to catalyze reactions with high enantioselectivity. Proline and its derivatives are prominent organocatalysts for direct asymmetric aldol reactions. In the context of Ethyl β-hydroxyfuran-2-propionate synthesis, an organocatalyst would facilitate the reaction between furan-2-carbaldehyde and a ketone or aldehyde donor, which could then be converted to the target ester.

While direct organocatalytic routes to Ethyl β-hydroxyfuran-2-propionate are not prominently featured in the literature, the successful application of organocatalysis in the synthesis of other chiral furan derivatives and β-hydroxy esters provides a strong foundation. For example, organocatalytic asymmetric annulation reactions have been used to create complex chiral furan-indole compounds with excellent regio-, diastereo-, and enantioselectivities. bohrium.combohrium.comnih.gov These studies demonstrate the capability of organocatalysts to control stereochemistry in reactions involving furan moieties.

Diastereoselective Control in Multi-Step Syntheses

When a chiral center is already present in a precursor molecule, the focus shifts to controlling the diastereoselectivity of subsequent reactions to form the second stereocenter in Ethyl β-hydroxyfuran-2-propionate. A common strategy involves the diastereoselective reduction of a chiral β-keto ester precursor.

For instance, if a chiral auxiliary is attached to the ester group of ethyl 3-(furan-2-yl)-3-oxopropanoate, the reduction of the ketone can be directed by the existing stereocenter, leading to one diastereomer of the β-hydroxy ester in preference to the other. The choice of reducing agent and reaction conditions plays a crucial role in the level of diastereoselectivity achieved. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched Ethyl β-hydroxyfuran-2-propionate. While specific data on this approach for the target molecule is limited, the principles of substrate-controlled diastereoselection are fundamental in organic synthesis.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer highly selective and environmentally benign routes to chiral compounds. For Ethyl β-hydroxyfuran-2-propionate, these strategies primarily involve the enzymatic resolution of a racemic mixture or the stereoselective bioreduction of a prochiral precursor.

Enzyme-Catalyzed Hydrolysis and Esterification for Resolution

Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and esters. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the unreacted enantiomer and the product.

For the synthesis of enantiomerically enriched Ethyl β-hydroxyfuran-2-propionate, a racemic mixture of the compound could be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the unreacted ester from the acid would provide the optically active product. Conversely, a racemic β-hydroxy acid could be resolved via lipase-catalyzed esterification.

Table 1: Potential Lipases for Kinetic Resolution

Enzyme Source Organism Potential Application
Lipase (B570770) B Candida antarctica Esterification/Hydrolysis
Lipase PS Pseudomonas cepacia Esterification/Hydrolysis
Bioreduction Strategies for Beta-Keto Esters

The asymmetric reduction of the prochiral ketone in ethyl 3-(furan-2-yl)-3-oxopropanoate using whole-cell biocatalysts (like baker's yeast, Saccharomyces cerevisiae) or isolated ketoreductase enzymes is a promising route to enantiomerically pure Ethyl β-hydroxyfuran-2-propionate. These biocatalysts often exhibit high stereoselectivity, governed by Prelog's rule, to produce the corresponding (S)- or (R)-alcohol.

The efficiency and enantioselectivity of the bioreduction can be influenced by various factors, including the choice of microorganism or enzyme, substrate concentration, and the use of co-solvents. While specific data for the bioreduction of ethyl 3-(furan-2-yl)-3-oxopropanoate is scarce, studies on the bioreduction of other β-keto esters have shown excellent conversions and enantiomeric excesses. researchgate.netnih.govnih.gov The development of self-sufficient heterogeneous biocatalysts for the enantiodivergent reduction of β-keto esters represents a significant advancement in this area, offering sustainable and efficient production of enantiopure β-hydroxy esters. rsc.org

Table 2: Potential Biocatalysts for Asymmetric Reduction

Biocatalyst Type Potential Product Stereochemistry
Saccharomyces cerevisiae Whole-cell (Yeast) Typically (S)-alcohol
Candida parapsilosis Whole-cell (Yeast) Can produce (S)-alcohols with high ee

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of Ethyl β-hydroxyfuran-2-propionate, several aspects can be considered to enhance its sustainability. The use of furan-2-carbaldehyde, which can be derived from biomass, as a starting material aligns with the principle of using renewable feedstocks. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl 3-(furan-2-yl)-3-oxopropanoate
Furan-2-carbaldehyde
Ethyl acetate
Pseudomonas cepacia lipase
Saccharomyces cerevisiae
Candida antarctica lipase B
Pseudomonas fluorescens lipase
Candida parapsilosis

Solvent-Free and Aqueous Medium Reactions

The use of volatile and often hazardous organic solvents in chemical synthesis is a significant environmental concern. Consequently, the development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry.

Solvent-Free Approaches: The Reformatsky reaction has been successfully adapted to solvent-free conditions, often utilizing mechanochemical methods such as ball milling. nih.govrsc.org This technique involves the grinding of reactants together in a mill, where the mechanical energy initiates the chemical reaction. In the context of the synthesis of β-hydroxy esters, solvent-free ball milling of an aldehyde, an α-haloester, and zinc has been shown to be highly effective. nih.gov This approach not only eliminates the need for solvents but can also lead to higher yields and shorter reaction times compared to conventional solution-based methods. rsc.org For instance, a study on the Reformatsky reaction of benzaldehyde (B42025) with ethyl bromoacetate under solventless conditions demonstrated the successful formation of the corresponding β-hydroxy ester.

Aqueous Medium Reactions: While the organozinc intermediates of the Reformatsky reaction are sensitive to water, modifications to the reaction conditions can allow for the use of aqueous media. The use of wet THF has been reported to improve yields in certain Reformatsky reactions with aliphatic aldehydes. thieme-connect.com Furthermore, the development of water-tolerant catalysts and reaction systems is an active area of research. These advancements are crucial for developing more environmentally friendly processes for the synthesis of compounds like Ethyl β-hydroxyfuran-2-propionate.

Below is a comparative table of reaction conditions for the synthesis of β-hydroxy esters:

Reaction TypeSolventCatalyst/ReagentTemperatureReaction TimeYieldReference
ConventionalDiethyl ether or THFZinc0°C to refluxVariesModerate to High numberanalytics.com
Solvent-FreeNone (Ball Milling)ZincRoom TemperatureShorterHigh nih.govrsc.org
Aqueous (modified)Wet THFZincVariesVariesImproved for some substrates thieme-connect.com

Catalyst Development for Reduced Environmental Impact

While zinc is the traditional metal used in the Reformatsky reaction, research has explored the use of other metals and catalytic systems to enhance the reaction's efficiency and reduce its environmental footprint. The development of catalysts that can operate under milder conditions, in greener solvents, and with higher atom economy is a key objective.

Metals other than zinc, such as indium and cadmium, have been investigated for the Reformatsky reaction. numberanalytics.com More recently, catalytic versions of the reaction have been developed using transition metals like copper and iron. organic-chemistry.org These catalytic approaches reduce the amount of metal waste generated. For example, a copper-catalyzed Reformatsky reaction of carbonyl compounds with ethyl iodoacetate has been shown to provide excellent yields of β-hydroxyl esters under mild conditions. organic-chemistry.org

Furthermore, the use of chiral ligands in conjunction with metal catalysts has enabled the development of asymmetric Reformatsky reactions, allowing for the synthesis of specific stereoisomers of β-hydroxy esters. nih.govresearchgate.net This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. A highly catalytic enantioselective Reformatsky reaction with aldehydes has been developed using a prolinol ligand. acs.org

The following table summarizes some of the alternative catalysts used in Reformatsky-type reactions:

Catalyst SystemAdvantagesDisadvantagesReference
Indium (In)Can be used in aqueous mediaHigher cost than zinc numberanalytics.com
Copper (Cu)Catalytic amounts, mild conditionsMay require specific ligands organic-chemistry.orgorganic-chemistry.org
Iron (Fe)Abundant and inexpensiveMay have lower reactivity than zinc organic-chemistry.org
Chiral Ligands/Metal ComplexesEnantioselective synthesisHigher catalyst complexity and cost acs.orgnih.govresearchgate.net

Scalability and Process Optimization in Synthetic Schemes

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. For the synthesis of Ethyl β-hydroxyfuran-2-propionate via the Reformatsky reaction, key considerations for scalability and process optimization include managing the exothermic nature of the reaction, ensuring consistent reagent quality, and developing efficient work-up and purification procedures.

The formation of the organozinc reagent is often exothermic and can have an induction period, making it difficult to control on a large scale. thieme-connect.com Careful control of reaction temperature and the rate of addition of reagents is crucial to prevent runaway reactions. numberanalytics.com Process optimization may involve the use of flow chemistry, where reactants are continuously mixed and reacted in a microreactor. This technology allows for better temperature control and improved safety for highly exothermic reactions.

The quality and activation of the zinc metal can significantly impact the yield and reproducibility of the Reformatsky reaction. Various methods for activating zinc, such as treatment with iodine or acids, are employed to ensure consistent reactivity. numberanalytics.com For industrial applications, sourcing zinc with consistent quality and developing a standardized activation protocol are essential.

Optimization of the reaction conditions, including solvent choice, reaction time, and temperature, is critical for maximizing yield and minimizing the formation of byproducts. numberanalytics.com Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Finally, the development of a scalable and efficient purification process is vital. This may involve exploring alternatives to traditional column chromatography, such as crystallization or distillation, which are more amenable to large-scale production. The choice of solvent for extraction and purification also needs to be carefully considered, with a preference for greener and more easily recyclable solvents. The scalable transformation of furfural to other valuable chemicals is an area of active research, with studies focusing on efficient catalytic systems and process design. rsc.orgscielo.org.corsc.orgnrel.gov

The table below outlines key parameters and optimization strategies for the scale-up of the Reformatsky reaction:

ParameterChallengeOptimization Strategy
Reaction Exothermicity Potential for runaway reactions- Controlled addition of reagents- Efficient heat exchange in the reactor- Use of flow chemistry
Zinc Activation Inconsistent reactivity- Standardized activation protocol- Use of high-purity, consistently sourced zinc
Reaction Conditions Sub-optimal yield and purity- Design of Experiments (DoE) to find optimal temperature, concentration, and time- Selection of appropriate and recyclable solvents
Product Purification Difficulty in removing impurities at scale- Development of crystallization or distillation methods- Minimization of byproduct formation through process optimization

Chemical Reactivity and Transformation of this compound

This compound, a bifunctional molecule, possesses two primary sites for chemical reactions: the ester group and the beta-hydroxyl group. This structure allows for a diverse range of chemical transformations, enabling its use as a versatile intermediate in organic synthesis. The reactivity at each functional group can be selectively targeted under appropriate conditions.

Spectroscopic and Structural Elucidation of Ethyl Beta Hydroxyfuran 2 Propionate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl beta-hydroxyfuran-2-propionate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence for its connectivity and relative stereochemistry.

In the ¹H NMR spectrum, distinct signals are expected for the ethyl ester protons (a quartet for the -OCH₂- group and a triplet for the -CH₃ group), the diastereotopic protons of the methylene (B1212753) group alpha to the carbonyl (-CH₂-CO₂Et), the proton on the hydroxyl-bearing carbon (-CHOH-), and the three protons of the furan (B31954) ring. The coupling constants (J-values) between the -CHOH- proton and the adjacent methylene protons are crucial for deducing the relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound


PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
Ethyl -CH₃~1.25 (t)~14.2COSY to -OCH₂-; HMBC to -OCH₂-
Ethyl -OCH₂-~4.15 (q)~61.0COSY to -CH₃; HMBC to C=O
α-CH₂~2.70 (dd), ~2.85 (dd)~43.5COSY to β-CH; HMBC to C=O, β-CH
β-CHOH~5.10 (dd)~70.5COSY to α-CH₂; HMBC to Furan C2, α-CH₂
Furan H3~6.30 (dd)~106.0COSY to H4; HMBC to C2, C5
Furan H4~7.35 (t)~142.0COSY to H3, H5; HMBC to C2, C3
Furan H5~6.25 (d)~110.0COSY to H4; HMBC to C3, C4
C=O-~172.5HMBC from α-CH₂, -OCH₂-
Furan C2-~155.0HMBC from β-CH, H3

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When coupled with a fragmentation technique like Electron Ionization (EI), it offers valuable structural information based on the molecule's fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of esters is well-characterized. libretexts.org A primary fragmentation pathway involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This can result in the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion. Another common fragmentation is the McLafferty rearrangement, although this requires a gamma-hydrogen on the alkyl chain, which is not present in the ethyl group. However, fragmentation of the furan propionate (B1217596) side chain is expected. Key fragment ions would likely arise from the loss of a water molecule (H₂O) from the hydroxyl group, the loss of the entire ethyl ester group, and cleavage of the Cα-Cβ bond. Cleavage of the furan ring itself can also lead to characteristic ions. imreblank.ch

Table 2: Plausible Mass Spectrometry Fragmentation for this compound


m/z ValueProposed Fragment StructureNeutral Loss
184[C₉H₁₂O₄]⁺Molecular Ion [M]⁺
166[C₉H₁₀O₃]⁺H₂O (Dehydration)
139[C₇H₇O₃]⁺•OCH₂CH₃ (Loss of ethoxy radical)
111[C₆H₇O₂]⁺•CO₂CH₂CH₃ (Loss of ethyl carboxylate radical)
97[C₅H₅O₂]⁺•CH₂CO₂CH₂CH₃ (Side chain cleavage)
81[C₄H₅O]⁺Furfuryl Cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. nsf.govIn the IR spectrum of this compound, a broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A strong, sharp peak around 1735 cm⁻¹ is characteristic of the C=O stretch of the saturated ester. C-O stretching vibrations for the ester and the alcohol will appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the furan ring, including C=C and C-H stretching, are also expected. globalresearchonline.netresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The furan ring acts as a chromophore. Furan derivatives typically display strong absorption bands in the UV region corresponding to π → π* electronic transitions. chemicalpapers.comresearchgate.netFor this compound, an absorption maximum (λmax) is expected in the range of 215-250 nm.

Table 3: Characteristic IR and UV-Vis Data for this compound


SpectroscopyExpected AbsorptionFunctional Group/Transition
IR3500-3200 cm⁻¹ (broad)O-H Stretch (Alcohol)
IR~3120 cm⁻¹=C-H Stretch (Furan)
IR2980-2850 cm⁻¹-C-H Stretch (Aliphatic)
IR~1735 cm⁻¹ (strong)C=O Stretch (Ester)
IR~1510 and ~1600 cm⁻¹C=C Stretch (Furan ring)
IR1300-1000 cm⁻¹C-O Stretch (Ester and Alcohol)
UV-Vis~220 nmπ → π* Transition

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Since this compound possesses a stereocenter at the beta-carbon, it is a chiral molecule existing as a pair of enantiomers. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration (R or S) of a specific enantiomer. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The process involves measuring the experimental CD spectrum of an enantiomerically pure sample. This spectrum will show positive or negative absorptions, known as Cotton effects, at specific wavelengths. The experimental spectrum is then compared to a theoretically predicted spectrum. nih.govThe theoretical spectrum is generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), for a single, known enantiomer (e.g., the R-enantiomer). researchgate.netamericanlaboratory.comIf the experimental spectrum matches the sign and shape of the calculated spectrum for the R-enantiomer, then the sample is assigned the R configuration. nih.govIf the experimental spectrum is a mirror image of the calculated one, the sample is assigned the S configuration.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides unambiguous proof of connectivity, conformation, and both relative and absolute stereochemistry.

For this compound, obtaining a single crystal of suitable quality would allow for its complete structural determination. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. While a specific crystal structure for the title compound is not widely published, data from structurally similar molecules, such as Ethyl (2E)-2-(hydroxyimino)propanoate, illustrates the type of detailed information that can be obtained. nih.gov

Table 4: Illustrative Crystal Data Parameters from X-ray Crystallography (Example: Ethyl (2E)-2-(hydroxyimino)propanoate) nih.gov

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of Ethyl beta-hydroxyfuran-2-propionate via the Reformatsky reaction proceeds through a well-established multi-step mechanism involving an organozinc intermediate. The reaction is initiated by the insertion of zinc metal into the carbon-halogen bond of an ethyl α-haloacetate, such as ethyl bromoacetate (B1195939).

The generally accepted mechanism unfolds as follows:

Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition to ethyl bromoacetate. This step forms an organozinc compound, specifically a zinc enolate, which is the key reactive intermediate known as the Reformatsky reagent.

Nucleophilic Addition: The formed zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carboxaldehyde. This addition is believed to proceed through a six-membered, chair-like transition state, often described by the Zimmerman-Traxler model. This ordered transition state involves the coordination of the aldehyde's carbonyl oxygen to the zinc atom.

Formation of a Zinc Alkoxide: The nucleophilic addition results in the formation of a zinc alkoxide intermediate.

Protonation: In the final step, an acidic workup is performed to protonate the zinc alkoxide, yielding the final product, this compound, and a zinc salt byproduct.

Kinetic Investigations of Key Chemical Transformations

While specific kinetic data for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of the reaction can be understood by examining the principles of the Reformatsky reaction.

Experimentally, rate constants (k) for this reaction could be determined by monitoring the concentration of reactants or products over time at various temperatures. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for this purpose. By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the temperature (1/T), the activation energy (Ea) can be calculated from the slope of the resulting line, according to the Arrhenius equation.

Illustrative Data for Kinetic Analysis The following table is an illustrative example of how kinetic data for the synthesis of this compound could be presented. The values are hypothetical and serve to demonstrate the relationship between temperature, rate constant, and activation energy.

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)1/T (K⁻¹)ln(k)
2980.00250.00336-6.00
3080.00520.00325-5.26
3180.01050.00314-4.56
3280.02000.00305-3.91

The rate of the Reformatsky reaction can be significantly influenced by the choice of catalysts and solvents.

Catalysts: While zinc is the primary metal reagent, the reaction can be accelerated by the addition of catalysts. For instance, the use of a Zn-Cu couple or the addition of copper(I) salts like CuCl can enhance the reaction rate. These additives are thought to facilitate the formation of the organozinc reagent or participate in transmetalation steps that lead to a more reactive nucleophile.

Solvents: The choice of solvent is critical for the success of the Reformatsky reaction. Aprotic solvents with good coordinating ability are generally preferred as they can solvate the organozinc intermediate, preventing its aggregation and increasing its reactivity. Commonly used solvents include diethyl ether, tetrahydrofuran (B95107) (THF), and dioxane. The polarity and coordinating power of the solvent can affect the rate of both the formation of the Reformatsky reagent and its subsequent addition to the aldehyde.

Intermediate Identification and Characterization

The key intermediates in the synthesis of this compound are the organozinc reagent (zinc enolate) and the subsequent zinc alkoxide adduct.

Organozinc Reagent (Reformatsky Reagent): This intermediate is formed on the surface of the zinc metal. Its structure is often represented as a zinc enolate, BrZnCH₂CO₂Et. Direct characterization is challenging due to its reactive and often insoluble nature. However, its existence is inferred from trapping experiments and by the nature of the final products. Spectroscopic techniques such as low-temperature Nuclear Magnetic Resonance (NMR) could potentially be used to characterize soluble analogues.

Zinc Alkoxide Adduct: This intermediate is formed after the nucleophilic addition of the Reformatsky reagent to furan-2-carboxaldehyde. It exists in the reaction mixture prior to the acidic workup. Its presence can be confirmed by quenching the reaction with an electrophile other than a proton (e.g., an alkyl halide) to form a different, characterizable product.

Transition State Analysis

The stereochemical outcome of many aldol-type reactions, including the Reformatsky reaction, is often explained by the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state.

For the reaction between the zinc enolate of ethyl bromoacetate and furan-2-carboxaldehyde, the transition state would involve the zinc atom coordinating to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The furan (B31954) ring and the ethyl ester group would occupy positions that minimize steric hindrance, thus determining the stereochemistry of the product if chiral centers are formed. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling such transition states, calculating their relative energies, and predicting the stereochemical outcome of the reaction. However, specific computational studies for the transition state analysis of this particular reaction are not readily found in the literature.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. wikipedia.orgnih.gov Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. nih.gov

By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the optimized molecular geometry of Ethyl beta-hydroxyfuran-2-propionate can be calculated. mdpi.com This provides precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation.

Furthermore, these calculations reveal key aspects of the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, from which the HOMO-LUMO gap can be calculated. This gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For instance, in furan (B31954) derivatives, the electronic landscape is significantly influenced by the oxygen heteroatom and any substituents. arxiv.orgresearchgate.netmdpi.com

Table 1: Illustrative Calculated Geometrical and Electronic Parameters for this compound

ParameterIllustrative Value
Bond Lengths (Å)
C=O1.21
C-O (ester)1.35
C-C (propionate)1.52
Furan C-O1.37
**Bond Angles (°) **
O=C-O124.5
C-O-C (ester)116.0
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

Reaction Pathway Analysis using Density Functional Theory (DFT)

DFT is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the calculation of associated energy barriers. rsc.orgaip.orgresearchgate.net For this compound, a relevant reaction to study would be its hydrolysis, which involves the cleavage of the ester bond.

A DFT study of this reaction would involve identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate. researchgate.net By calculating the energies of these species, a potential energy surface can be constructed, revealing the activation energy (the energy barrier that must be overcome for the reaction to occur). rsc.org The transition state is a critical point on this surface, representing the highest energy structure along the reaction pathway. The geometry of the transition state provides insight into the mechanism of bond breaking and formation. For ester hydrolysis, both acid-catalyzed and base-catalyzed mechanisms can be modeled, often involving tetrahedral intermediates. rsc.orgresearchgate.netyoutube.comsemanticscholar.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.govresearchgate.netacs.orgacs.org This synergy between theoretical and experimental spectroscopy is a powerful tool in chemical analysis. mdpi.com

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. ias.ac.in The calculated frequencies are often scaled to better match experimental values. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.orgacs.orgmdpi.com

By comparing the predicted spectra with experimentally obtained spectra, the proposed structure of this compound can be validated. Discrepancies between the calculated and experimental data can point to specific structural features or environmental effects not accounted for in the calculation. osti.govnih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (DFT) Experimental Value
IR Frequencies (cm⁻¹)
C=O stretch17351730
C-O stretch11801175
¹³C NMR Chemical Shifts (ppm)
Carbonyl Carbon172.5172.0
Furan C2145.0144.5
¹H NMR Chemical Shifts (ppm)
Ethyl CH₂4.154.12
Ethyl CH₃1.251.23

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explicitly model the effects of the solvent and to explore the conformational landscape of a molecule over time. researchgate.netacs.orgrug.nlnih.govresearchgate.net

In an MD simulation, the motion of every atom in the system (the solute, this compound, and the surrounding solvent molecules) is calculated over a series of small time steps. This allows for the study of how the solvent influences the conformation of the molecule. frontiersin.orgnih.govrsc.org For example, the orientation of the ethyl and furan groups may change depending on the polarity of the solvent.

MD simulations can identify the most stable conformations of the molecule in a given solvent by analyzing the trajectory of the simulation. This is crucial for understanding its behavior in real-world chemical systems. The simulations can also provide insights into the dynamics of the molecule, such as the flexibility of different parts of the structure.

In Silico Screening for Novel Catalysts or Reactants

Computational methods can be used to screen large libraries of potential catalysts or reactants in silico, saving significant time and resources compared to experimental screening. researchgate.netresearchgate.net For a reaction involving this compound, such as its synthesis via esterification, computational screening could identify promising catalysts.

This process would involve building a virtual library of potential catalysts (e.g., various Lewis or Brønsted acids) and then using computational methods to predict their catalytic activity. mdpi.comnih.govsemanticscholar.org This could be done by calculating the activation energy for the catalyzed reaction for each candidate catalyst. The catalysts that are predicted to have the lowest activation energies would then be prioritized for experimental testing.

Mechanistic Insights from Computational Modeling of Catalytic Cycles

For a catalyzed reaction, computational modeling can provide a detailed understanding of the entire catalytic cycle. wisc.eduresearchgate.netnumberanalytics.com This involves identifying all the intermediates and transition states in the cycle and calculating their relative energies.

By modeling the catalytic cycle for the synthesis or a reaction of this compound, researchers can gain insights into the rate-determining step of the reaction and understand how the catalyst facilitates the transformation. wisc.edu This knowledge can be used to design more efficient catalysts by modifying the catalyst structure to lower the energy of the rate-determining transition state. Computational modeling can also help to explain experimental observations, such as product selectivity. researchgate.netnumberanalytics.com

Biocatalysis and Enzymatic Transformations of Ethyl Beta Hydroxyfuran 2 Propionate

Enzyme Discovery and Characterization for Specific Transformations

The targeted modification of Ethyl beta-hydroxyfuran-2-propionate can be achieved by employing specific classes of enzymes that act on its distinct functional moieties. The discovery of novel enzymes with desired activities and the characterization of their substrate specificity and reaction conditions are crucial for developing efficient biocatalytic processes.

Hydrolases, particularly esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), are widely utilized for the cleavage and formation of ester bonds. nih.gov These enzymes are known for their broad substrate scope and high stereoselectivity. nih.gov The hydrolysis of the ethyl ester in this compound would yield the corresponding β-hydroxyfuran-2-propionic acid, a valuable chiral building block. Conversely, the esterification of this acid with ethanol (B145695), catalyzed by a hydrolase in a low-water environment, can be employed for the synthesis of the title compound.

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens have demonstrated excellent performance in the kinetic resolution of various esters, achieving high enantiomeric excess for both the produced acid and the remaining ester. d-nb.infoalmacgroup.com For instance, CAL-B is a versatile biocatalyst for the enantioselective esterification of 2-arylpropionic acids. nih.gov The enzymatic polymerization of furan-based dicarboxylic acids with diamines or diols, often catalyzed by immobilized CAL-B (Novozym 435), further highlights the utility of hydrolases in modifying furan-containing molecules. rug.nlresearchgate.netacs.orgresearchgate.netnih.gov

Table 1: Examples of Hydrolases Used in the Transformation of Furan (B31954) and Ester-Containing Compounds

EnzymeSource OrganismTransformation TypeSubstrate/Product ExampleReference
Lipase (B570770) BCandida antarctica (CAL-B)Enantioselective esterification(R,S)-Flurbiprofen to (R)-flurbiprofen methyl ester nih.gov
LipasePseudomonas fluorescensKinetic resolution by hydrolysis(±)-Ethyl 3-phenylpropanoate almacgroup.com
Novozym 435 (Immobilized CAL-B)Candida antarcticaPolycondensationDimethyl furan-2,5-dicarboxylate (B1257723) and 1,8-octanediamine researchgate.net
LipasePseudomonas cepaciaKinetic resolution by hydrolysis(±)-Ethyl 3-phenylbutanoate almacgroup.com

Oxidoreductases, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are pivotal for the interconversion of alcohols and ketones/aldehydes. wikipedia.orgfrontiersin.org In the context of this compound, these enzymes can be used to oxidize the secondary hydroxyl group to a beta-keto group, or to reduce a corresponding beta-keto ester to the beta-hydroxy compound. This is particularly important for accessing different stereoisomers of the hydroxyl group.

ADHs facilitate the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. wikipedia.org The stereoselective reduction of β-keto esters is a well-established application of ADHs and KREDs, often yielding chiral β-hydroxy esters with high enantiomeric and diastereomeric excess. mdpi.comresearchgate.net For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been successfully achieved using an aldehyde reductase from Sporobolomyces salmonicolor expressed in E. coli. nih.gov Enzymes from various sources, including Saccharomyces cerevisiae (baker's yeast), have been shown to reduce β-keto esters with high selectivity. mdpi.comresearchgate.net

Table 2: Representative Oxidoreductases for Hydroxyl Group Transformations

EnzymeSource OrganismTransformation TypeSubstrate ExampleProduct ExampleReference
Alcohol Dehydrogenase (ADH)Rhodococcus ruberKetone reductionAcetophenone(S)-1-Phenylethanol frontiersin.org
Aldehyde ReductaseSporobolomyces salmonicolorKetone reductionEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate nih.gov
Ketoreductase (KRED)Various (commercial)Ketone reductionα-Diazo-β-keto estersα-Diazo-β-hydroxy esters mdpi.com
Alcohol Dehydrogenase 6 (ALD6)Saccharomyces cerevisiaeAldehyde oxidationFurfural (B47365)Furoic acid nih.gov

The furan ring of this compound is a potential site for enzymatic modification, which could lead to novel derivatives with altered properties. Monooxygenases and dioxygenases are key enzymes capable of hydroxylating or cleaving aromatic and heterocyclic rings. nih.govnih.gov

Flavin-dependent monooxygenases, for example, can catalyze the regioselective hydroxylation of aromatic compounds. nih.govrsc.org These enzymes could potentially introduce a hydroxyl group onto the furan ring of the target molecule. Some monooxygenases are also known to catalyze the oxidation of cyclic ethers like tetrahydrofuran (B95107), suggesting their potential activity on the furan moiety. berkeley.edu Dioxygenases, on the other hand, can catalyze the cis-dihydroxylation of aromatic rings, a reaction that could lead to the dearomatization of the furan ring. nih.gov While the direct enzymatic modification of the furan ring in furan-2-propionate derivatives is less explored, the existing knowledge on the enzymatic oxidation of other furan and thiophene (B33073) compounds provides a solid foundation for future research in this area. acs.orgnih.gov

Stereoselective Biotransformations

The presence of a chiral center at the beta-position of this compound makes stereoselective synthesis a critical aspect. Biotransformations are particularly well-suited for achieving high levels of enantioselectivity and diastereoselectivity.

As introduced in section 7.1.1, hydrolases are powerful tools for the kinetic resolution of racemic esters. d-nb.infoalmacgroup.com In the case of racemic this compound, a lipase or esterase could selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. This would result in the separation of the two enantiomers, one as the acid and the other as the ester, both with high enantiomeric purity. The enantiomeric ratio (E value) is a measure of the enzyme's selectivity, with values greater than 200 being considered excellent. d-nb.info Lipase-catalyzed kinetic resolutions have been successfully applied to a wide range of esters, including those with aromatic and heterocyclic moieties. nih.govresearchgate.net

Alternatively, the enantioselective esterification of racemic β-hydroxyfuran-2-propionic acid, catalyzed by a lipase in an organic solvent, could be used to produce one enantiomer of the ethyl ester, leaving the other enantiomer as the unreacted acid.

If the starting material is the corresponding β-keto ester, Ethyl 3-(furan-2-yl)-3-oxopropanoate, its bioreduction can lead to the formation of this compound with high diastereoselectivity. Ketoreductases often exhibit a preference for producing either the syn or anti diastereomer, depending on the enzyme and the substrate structure. nih.gov The stereoselective bioreduction of β-keto esters is a widely used strategy for the synthesis of chiral β-hydroxy esters. mdpi.comresearchgate.netrsc.org By screening a panel of ketoreductases, it is often possible to identify enzymes that produce the desired diastereomer with high selectivity. For example, the diastereoselective reduction of δ-hydroxy-β-keto esters can be controlled to yield either the syn or anti diols by choosing the appropriate chemical reducing agents, and similar control can be expected with a suitable selection of biocatalysts. nih.gov Baker's yeast, a readily available biocatalyst, has been shown to mediate the reduction of various ketones with excellent enantioselectivity. mdpi.com

Enzyme Engineering and Directed Evolution for Enhanced Activity or Selectivity

The performance of wild-type enzymes in the catalysis of non-natural substrates like this compound is often suboptimal for industrial applications. To overcome limitations such as low activity, poor stereoselectivity, or instability under process conditions, scientists employ enzyme engineering and directed evolution. These powerful techniques aim to tailor enzyme properties to specific requirements.

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. This typically involves iterative cycles of creating genetic diversity (mutagenesis), expressing the resulting enzyme variants, and screening for improved performance. Methodologies such as error-prone PCR (epPCR) and site-saturation mutagenesis are commonly used to generate libraries of mutant enzymes.

A prominent application is the asymmetric reduction of the corresponding ketoester, ethyl 3-(furan-2-yl)-3-oxopropanoate (also known as ethyl 2-furoylacetate), to chiral this compound. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary enzymes used for this transformation. For instance, a wild-type ketoreductase might show low enantioselectivity for the (R)- or (S)-alcohol. Through directed evolution, variants with significantly improved stereoselectivity can be developed.

One successful strategy involves identifying key amino acid residues in the enzyme's active site through computational modeling and then targeting these positions for mutagenesis. For example, in a study on a related furan derivative, site-directed mutagenesis of a reductive aminase from Aspergillus oryzae was performed to enhance its promiscuous alcohol dehydrogenase activity. By identifying potential "hotspots" like N93, I118, M119, and D169 via molecular docking, a single mutation (N93A) led to a variant with a twofold increase in catalytic efficiency for the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related furan compound. nih.gov This improvement was attributed to reduced steric hindrance in the substrate-binding pocket, allowing for better accommodation of the furan ring. nih.gov

Similar structure-guided engineering approaches on ketoreductases have yielded variants with dramatically enhanced performance. A semi-rational protein engineering campaign on a ketoreductase from Sporidiobolus salmonicolor (SSCR), involving alanine-scanning and site-saturation mutagenesis, resulted in a mutant with three mutations (F97L, S173I, P243L) that showed a 2.3-fold increase in specific activity and a 5.2-fold improvement in catalytic efficiency for the reduction of a keto-pantothenate ester. rsc.org

The table below illustrates hypothetical results from a directed evolution experiment aimed at improving a wild-type ketoreductase for the asymmetric reduction of ethyl 3-(furan-2-yl)-3-oxopropanoate to the (S)-enantiomer of this compound.

Table 1: Directed Evolution of a Ketoreductase for Enhanced Stereoselectivity

Enzyme Variant Mutations Specific Activity (U/mg) Conversion (%) Enantiomeric Excess (ee) of (S)-alcohol (%)
Wild-Type - 15.2 75 68%
Gen 1 (M1) A142G 21.5 82 85%
Gen 2 (M2) A142G, L198F 35.8 95 94%
Gen 3 (M3) A142G, L198F, W205Y 42.1 >99 >99.5%

Another key biocatalytic route is the kinetic resolution of racemic this compound using lipases. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as the alcohol). Directed evolution can be applied to enhance both the activity and the enantioselectivity (E-value) of lipases for this resolution.

Mechanistic Understanding of Enzyme-Substrate Interactions

A detailed understanding of how this compound or its keto-precursor binds within an enzyme's active site is crucial for rational enzyme design. This knowledge allows scientists to predict which mutations are likely to improve catalytic properties. Techniques such as X-ray crystallography, molecular docking, and quantum mechanics/molecular mechanics (QM/MM) simulations are employed to elucidate these interactions at an atomic level. nih.gov

Molecular Docking and Active Site Architecture:

Molecular docking simulations are used to predict the preferred binding mode of a substrate within the enzyme's catalytic pocket. For the asymmetric reduction of ethyl 3-(furan-2-yl)-3-oxopropanoate by a ketoreductase, the substrate must bind in a specific orientation relative to the NADPH or NADH cofactor for the hydride transfer to occur stereoselectively. The active site of a typical ketoreductase contains a catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) that facilitates the reaction. nih.gov

Docking studies can reveal key interactions:

Hydrogen Bonding: The carbonyl group of the substrate's keto function typically forms a hydrogen bond with a key active site residue, such as a tyrosine hydroxyl group. This interaction polarizes the carbonyl bond, making it more susceptible to hydride attack.

Hydrophobic Interactions: The furan ring and the ethyl ester group of the substrate are positioned within hydrophobic pockets of the active site. The shape and size of these pockets determine the enzyme's substrate specificity and stereoselectivity.

Steric Constraints: The orientation of the substrate is governed by steric hindrance. For example, in the aforementioned study on the reductive aminase, mutating a bulky asparagine residue to a smaller alanine (B10760859) (N93A) reduced steric clash and improved catalytic efficiency for a furan substrate. nih.gov

QM/MM Simulations for Reaction Dynamics:

While molecular docking provides a static picture, QM/MM simulations can model the entire reaction pathway, including the transition state. In this hybrid method, the reacting part of the system (the substrate and key enzymatic residues) is treated with quantum mechanics, which accurately describes bond breaking and formation, while the rest of the protein and solvent are treated with molecular mechanics. frontiersin.org

For the reduction of ethyl 3-(furan-2-yl)-3-oxopropanoate, QM/MM studies can calculate the energy barriers for the formation of both the (R) and (S) enantiomers. The difference in these energy barriers corresponds to the enzyme's enantioselectivity. These calculations can reveal how specific mutations stabilize the transition state for the desired product, thereby providing a rationale for experimentally observed improvements in selectivity. For instance, a mutation might introduce a new hydrogen bond that specifically stabilizes the transition state leading to the (S)-alcohol, thus increasing the enantiomeric excess. nih.gov

Understanding these enzyme-substrate interactions is fundamental to advancing the field of biocatalysis, enabling the development of highly efficient and selective enzymes for the synthesis of valuable chiral compounds like this compound.

Applications of Ethyl Beta Hydroxyfuran 2 Propionate and Its Derivatives in Academic Research

Building Block in Complex Organic Synthesis

In the field of organic synthesis, the structural components of ethyl beta-hydroxyfuran-2-propionate offer unique reactivity and stereochemical possibilities. The furan (B31954) nucleus acts as a rigid scaffold and a latent diene for cycloaddition reactions, while the propionate (B1217596) side chain, with its chiral center and ester functionality, provides a handle for chain elongation and functional group manipulation.

The synthesis of natural products often involves the assembly of complex carbon skeletons with precise stereochemistry. Furan-containing compounds and propionate units are common features in a wide array of bioactive natural products. Polypropionates, in particular, are a large family of polyketide natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups in specific stereochemical configurations. nih.gov

Research in this area focuses on developing stereoselective methods to construct these challenging structures. Epoxide-based methodologies have emerged as a powerful non-aldol alternative for the iterative construction of polypropionate chains. nih.govresearchgate.net These synthetic strategies often involve the enantioselective synthesis of epoxides and their subsequent regioselective ring-opening with nucleophiles to install the required methyl and hydroxyl functionalities. nih.gov A furan-propionate derivative can serve as a key starting material, providing a chiral pool precursor that can be elaborated into these complex polypropionate fragments. The furan ring itself is a precursor to other functionalities, further expanding its utility in the total synthesis of diverse natural products. mdpi.com

Table 1: Key Methodologies in Polypropionate Synthesis

Methodology Key Intermediate Transformation Advantage
Epoxide-Based Synthesis Chiral Epoxides Regioselective opening Non-aldol approach, high stereocontrol nih.govresearchgate.net
Aldol (B89426) Reactions Aldehydes/Ketones Carbon-carbon bond formation Well-established, versatile

The furan ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Likewise, the propionate moiety is a common structural element in pharmaceuticals. The combination of these two components in a single molecule like this compound makes it an attractive scaffold for the synthesis of advanced pharmaceutical intermediates.

For instance, research has demonstrated the synthesis of specific propionate derivatives, such as R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, through multi-step reactions involving precursors like ethyl tosylate and hydroquinone. google.com Such synthetic routes highlight how propionate structures serve as key intermediates. The synthesis involves steps like salinization, condensation, and purification to yield the final product. google.com The ester and hydroxyl groups on a beta-hydroxyfuran-2-propionate backbone provide reactive sites for modification, allowing chemists to build molecular complexity and explore structure-activity relationships in the development of new therapeutic agents.

Monomer or Precursor in Polymer Science

Driven by the need for sustainability, there is a significant academic and industrial push to replace petroleum-derived polymers with materials sourced from renewable biomass. rsc.org Furan-based compounds, derived from the dehydration of sugars, are at the forefront of this research. rug.nlresearchgate.net

Furan derivatives are key monomers in the synthesis of bio-based polyesters, polyamides, and other polymers. ulaval.ca The most extensively studied furan-based monomer is 2,5-furandicarboxylic acid (FDCA), which is considered a primary bio-based replacement for terephthalic acid (TPA). rug.nlmdpi.com The polymerization of FDCA with diols like ethylene (B1197577) glycol leads to poly(ethylene furanoate) (PEF), a polymer with properties analogous or even superior to the conventional petroleum-based poly(ethylene terephthalate) (PET), particularly in terms of gas barrier performance. rug.nlnih.gov

Another important furan-based monomer is 2,5-bis(hydroxymethyl)furan (BHMF), which can be derived from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comnih.gov BHMF serves as a diol monomer in polycondensation reactions. nih.gov The use of these furanic building blocks allows for the creation of a new generation of sustainable polymers with unique properties. ulaval.ca Researchers have also explored the synthesis of furan-based liquid crystal polymers by incorporating FDCA, which can enhance melt strength and reduce water absorption. researchgate.net

Table 2: Prominent Furan-Based Monomers for Polymer Synthesis

Monomer Chemical Name Derivation Source Resulting Polymer Example
FDCA 2,5-Furandicarboxylic Acid Oxidation of HMF rug.nl Poly(ethylene furanoate) (PEF) rug.nlnih.gov
BHMF 2,5-Bis(hydroxymethyl)furan Reduction of HMF nih.gov BHMF-based polyesters and polyurethanes nih.gov

Functional polymers are materials designed with specific reactive groups along their backbone or side chains, enabling them to have tailored properties or to be further modified after polymerization. Poly(propionates) are characterized by their repeating propionate units, which can feature functional groups like hydroxyls. nih.gov

The synthesis of functional poly(propionates) can be envisioned using monomers derived from this compound. The hydroxyl group present in the monomer is a key feature, as it can be preserved during polymerization to yield a polyester (B1180765) with pendant hydroxyl groups. These groups increase the polymer's hydrophilicity and provide reactive sites for post-polymerization modification, such as grafting other molecules to alter the material's surface properties or to attach bioactive agents. The synthesis of conjugates like poly(3-hydroxybutyrate)-b-oligo(2-ethyl oxazoline) demonstrates how polymers with hydroxyl functionalities can be reacted to create advanced block copolymers for biomedical applications. nih.gov

The synthesis of high-molecular-weight furan-based polyesters is crucial for their commercial application, necessitating detailed studies of polymerization mechanisms and kinetics. mdpi.comrsc.org The most common method is a two-step melt polycondensation process. rsc.org This involves an initial transesterification reaction followed by a polycondensation step at high temperature and under vacuum to remove the condensation byproduct (e.g., water or ethylene glycol) and drive the reaction toward high molecular weight polymers. mdpi.com

To achieve even higher molecular weights, a subsequent step of solid-state polymerization (SSP) is often employed. mdpi.comrsc.org In SSP, the prepolymer is heated at a temperature below its melting point but above its glass transition temperature, allowing for further chain extension in the solid phase. mdpi.com Kinetic studies of these processes are vital to understand how factors like temperature, time, and catalyst concentration influence the polymer's final molecular weight, intrinsic viscosity, and end-group concentration. mdpi.com Alongside traditional chemical catalysis, enzymatic polymerization using catalysts like Candida antarctica lipase (B570770) B (CALB) is being explored as a greener, more sustainable route to furan-based polyesters under milder reaction conditions. rsc.orgnih.gov

Table 3: Polymerization Techniques for Furan-Based Polyesters

Technique Description Key Parameters Objective
Melt Polycondensation Two-stage reaction (transesterification and polycondensation) in the molten state. mdpi.comrsc.org Temperature, vacuum, catalyst Produce high molecular weight polymer
Solid-State Polymerization (SSP) Post-polymerization in the solid state to further increase molecular weight. mdpi.com Temperature, time, particle size Achieve very high molecular weights for demanding applications rsc.org
Enzymatic Polymerization Use of enzymes (e.g., lipases) as catalysts for polymerization. rsc.orgnih.gov Solvent, enzyme activity Sustainable synthesis under mild conditions rsc.org

Role in Biochemical Pathway Studies (mechanistic, not clinical)

In the realm of biochemistry, propionate metabolism is a critical pathway in many organisms, including bacteria and mammals. Propionyl-CoA, a metabolite derived from the breakdown of certain amino acids and fatty acids, is processed through several enzymatic steps. researchgate.netbiorxiv.org Two major pathways for propionyl-CoA catabolism are the methylmalonyl-CoA pathway and the methylcitrate cycle. biorxiv.org

While there is no direct evidence of this compound being an intermediate in these core metabolic pathways, the study of structurally related molecules can provide insights into enzyme specificity and metabolic regulation. The metabolism of xenobiotics often involves enzymes that can act on a broad range of substrates. The furan ring, for instance, is a structure found in various natural products and synthetic compounds, and its metabolic fate is of interest in toxicology and pharmacology.

Studies on the metabolism of propionate in microorganisms like Moraxella lwoffi have detailed the enzymatic reactions that convert propionate to central metabolites like pyruvate (B1213749) and acetate (B1210297). nih.gov These studies often utilize labeled substrates to trace the flow of carbon through the pathway. nih.gov

Table 2: Key Pathways in Propionate Metabolism

PathwayKey EnzymesOrganismsFunction
Methylmalonyl-CoA PathwayPropionyl-CoA carboxylase, Methylmalonyl-CoA mutaseBacteria, MammalsCatabolism of propionyl-CoA to succinyl-CoA
Methylcitrate CycleMethylcitrate synthase, Methylcitrate dehydrataseBacteria, FungiCatabolism of propionyl-CoA to pyruvate and succinate

This table outlines the primary, well-established pathways for propionate metabolism. This compound is not a known intermediate in these pathways.

The investigation into how organisms process furan-containing compounds is an active area of research. Understanding the enzymes and pathways involved is crucial for assessing the environmental impact and potential bio-remediation of furan-based chemicals. While the specific role of this compound in any biochemical pathway remains uncharacterized, its structure presents an interesting case for studies on the metabolism of substituted furans.

Q & A

Q. What are the optimal synthetic routes for Ethyl beta-hydroxyfuran-2-propionate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Experimental Design: Vary catalysts (e.g., acid vs. enzymatic), solvents (polar/non-polar), temperatures (25–100°C), and stoichiometric ratios using factorial design.
  • Characterization: Confirm product purity via 1H/13C NMR (structural validation) and HPLC (quantitative yield analysis) .
  • Data Analysis: Compare reaction efficiency using metrics like conversion rate, enantiomeric excess (if applicable), and byproduct profiles.

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedAnalytical MethodReference
CatalystH₂SO₄, Lipase BYield calculation
Temperature25°C, 50°C, 80°CNMR purity analysis
Reaction Time1h, 6h, 24hHPLC retention time

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Experimental Setup: Expose the compound to controlled stressors (pH 2–12, UV light, 40–80°C) and monitor degradation kinetics.
  • Analytical Tools: Use LC-MS/MS to identify degradation products and accelerated stability testing to model shelf-life .
  • Key Metrics: Quantify half-life, degradation pathways (hydrolysis, oxidation), and structural changes via FT-IR .

Q. What analytical methods are most robust for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound.
  • Quantification: Use HPLC-UV for routine analysis or LC-MS/MS for trace-level detection (LOD ≤ 0.1 ng/mL) .
  • Validation: Follow ICH guidelines for linearity (R² ≥ 0.99), precision (RSD < 5%), and recovery rates (85–115%) .

Q. How can researchers conduct a comprehensive literature review to identify gaps in existing studies on this compound?

Methodological Answer:

  • Search Strategy: Use databases like PubMed and SciFinder with keywords:
    (this compound) AND (synthesis OR metabolism OR toxicity) .
  • Filters: Limit results to peer-reviewed articles (2015–2025) and exclude patents/industrial reports.
  • Gap Analysis: Tabulate understudied areas (e.g., metabolic pathways in mammals, ecotoxicology) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies and standardize variables (e.g., dose, exposure time, cell lines).
  • Replication Studies: Reproduce conflicting experiments under controlled conditions (e.g., purity ≥ 98% via HPLC ).
  • Statistical Tools: Apply multivariate regression to identify confounding factors (e.g., solvent effects, assay interference) .

Q. What computational approaches are effective for modeling the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding using software like GROMACS, referencing NIST structural data for forcefield parameters .
  • Docking Studies: Use AutoDock Vina to predict binding affinities and active-site interactions.
  • Validation: Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Vitro Models: Use hepatic microsomes or primary hepatocytes to identify phase I/II metabolites via LC-HRMS .
  • Isotopic Labeling: Track ¹⁴C-labeled compound to map distribution and excretion profiles.
  • Data Integration: Combine metabolomics data with transcriptomic analysis (RNA-seq) to link metabolism to gene regulation .

Q. How can researchers evaluate the environmental impact of this compound in aquatic ecosystems?

Methodological Answer:

  • Ecotoxicology Assays: Test acute/chronic toxicity in Daphnia magna and algae (OECD guidelines).
  • Degradation Studies: Monitor biodegradation in water-sediment systems under aerobic/anaerobic conditions.
  • Analytical Quantification: Measure bioaccumulation factors (BCF) using GC-MS and model food-chain transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.